(2,6-difluorophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone
Description
Properties
IUPAC Name |
(2,6-difluorophenyl)-[7-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F5N2O/c20-13-4-1-5-14(21)17(13)18(27)26-10-12-3-2-8-25(12)15-7-6-11(9-16(15)26)19(22,23)24/h1,4-7,9,12H,2-3,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGCXQFFOYZMDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C3=C(N2C1)C=CC(=C3)C(F)(F)F)C(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F5N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-difluorophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone typically involves multi-step organic reactionsCommon reagents used in these reactions include fluorinating agents, catalysts, and solvents that facilitate the formation of the desired product under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process, reducing the time and cost associated with large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
(2,6-difluorophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce tetrahydropyrroloquinoxaline analogs with different functional groups .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to (2,6-difluorophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone. For instance:
- A series of derivatives were synthesized and tested against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. These studies indicated that compounds with trifluoromethyl groups exhibit enhanced antimicrobial activity due to their electron-withdrawing nature .
- In particular, compounds with lower minimum inhibitory concentration (MIC) values were identified, suggesting their potential as future antibacterial agents. For example, one derivative showed an MIC of 6.25 µg/ml against Mycobacterium smegmatis .
Anticancer Activity
The anticancer potential of (2,6-difluorophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone has been explored through various studies:
- A study focused on the synthesis of quinoxaline derivatives demonstrated significant antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7. The IC50 values for some derivatives ranged from 1.9 to 7.52 μg/mL .
- The presence of specific functional groups in the molecular structure was linked to increased cytotoxicity against cancer cells. This suggests that the structural modifications can enhance the therapeutic efficacy of these compounds .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of (2,6-difluorophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone:
| Functional Group | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Increases antimicrobial potency |
| Electron-Withdrawing Groups | Enhance anticancer activity |
| Aromatic Substituents | Influence selectivity towards cancer cells |
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds:
- Antimicrobial Studies : A study synthesized several derivatives and tested them for antimicrobial activity using the well diffusion method. Compounds with specific substitutions showed significant inhibition against both bacterial and fungal strains .
- Cytotoxicity Assessments : Another investigation focused on synthesizing quinoxaline derivatives and evaluating their cytotoxicity against cancer cell lines. The results indicated that certain modifications led to enhanced antiproliferative effects .
Mechanism of Action
The mechanism of action of (2,6-difluorophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The most relevant structural analog is [7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl][3-(trifluoromethyl)phenyl]methanone (referred to herein as Compound A), which shares the same pyrroloquinoxaline core and methanone linkage but substitutes the 2,6-difluorophenyl group with a 3-trifluoromethylphenyl moiety .
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Substituent Effects on Properties
- Lipophilicity (LogP): The 2,6-difluorophenyl group in the target compound introduces two fluorine atoms, which are less lipophilic than the trifluoromethyl group in Compound A.
- Electron-Withdrawing Effects: The trifluoromethyl group in Compound A is a stronger electron-withdrawing substituent than fluorine, which could alter electronic distribution in the aromatic ring and influence binding interactions with target proteins.
- Metabolic Stability: Fluorine atoms in the target compound may enhance metabolic stability by reducing oxidative metabolism, whereas the trifluoromethyl group in Compound A is typically resistant to metabolic degradation.
Biological Activity
The compound (2,6-difluorophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone , known by its CAS number 861206-91-9 , is a fluorinated heterocyclic compound that has garnered interest for its potential biological activities. Its molecular formula is with a molecular weight of approximately 382.33 g/mol.
- Molecular Formula :
- Molecular Weight : 382.33 g/mol
- Boiling Point : Predicted at 481.5 ± 45.0 °C
- Density : 1.46 ± 0.1 g/cm³
- pKa : 4.31 ± 0.20
Antitumor Activity
Recent studies have indicated that derivatives of pyrroloquinoxaline compounds exhibit significant antitumor activity. The specific compound has been evaluated for its effects on various cancer cell lines.
Case Studies and Findings
-
In Vitro Studies :
- The compound showed promising results against breast and lung cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.
- A study reported that fluorinated derivatives exhibited enhanced potency compared to their non-fluorinated counterparts.
-
Mechanism of Action :
- The antitumor efficacy is believed to be linked to the inhibition of specific kinases involved in tumor growth and survival.
- The presence of trifluoromethyl and difluorophenyl groups appears to enhance lipophilicity, facilitating better membrane permeability and cellular uptake.
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
Key Findings:
- Inhibitory effects on TNF-alpha and IL-6 production were observed in macrophage cell lines.
- The compound may modulate the NF-kB signaling pathway, which is crucial in inflammatory responses.
Antibacterial Activity
While primarily studied for its antitumor and anti-inflammatory activities, some derivatives have also shown antibacterial properties against Gram-positive bacteria.
Summary of Research:
- A recent investigation demonstrated that certain analogs inhibited bacterial growth significantly at low concentrations.
- The structure-activity relationship (SAR) studies suggest that modifications on the pyrroloquinoxaline core can enhance antibacterial efficacy.
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for this compound?
The synthesis involves multi-step protocols, including:
- Protection/deprotection strategies : Use tert-butyldimethylsilyl (TBS) groups for hydroxyl protection, followed by selective deprotection .
- Coupling reactions : Employ triethylamine as a base in dry acetonitrile at 25–60°C for nucleophilic substitutions or heterocycle formation .
- Catalytic systems : Optimize trifluoromethyl group introduction via copper- or palladium-mediated cross-coupling.
Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Heterocycle formation | Triethylamine, dry CH₃CN, 25–60°C | 70–85% | |
| Fluorination | Selectfluor® or DAST, DCM, 0°C to RT | 50–65% |
Q. Which analytical techniques are recommended for structural validation?
Combine:
Q. How does the compound’s stability vary under different storage conditions?
Stability studies suggest:
- Temperature sensitivity : Store at –20°C in inert atmospheres to prevent thermal decomposition of the trifluoromethyl group.
- Light sensitivity : Amber vials reduce photodegradation of the quinoxaline moiety .
Advanced Research Questions
Q. How can discrepancies in bioactivity data across studies be resolved?
Contradictions often arise from:
Q. What computational methods support structure-activity relationship (SAR) studies?
Combine:
- Docking simulations : Use Discovery Studio to model interactions with targets (e.g., kinase domains) .
- QSAR modeling : Corporate Hammett constants for fluorine substituents to predict electronic effects . Table 2: Key Computational Parameters
| Software/Tool | Application | Reference |
|---|---|---|
| Discovery Studio | Protein-ligand docking, binding affinity | |
| Gaussian 16 | DFT calculations for charge distribution |
Q. How should degradation pathways be characterized to improve formulation?
- Forced degradation studies : Expose to UV light, acidic/basic conditions, and oxidants (H₂O₂).
- LC-HRMS : Identify major degradation products (e.g., defluorinated analogs or quinoxaline ring-opening) .
Q. What experimental designs mitigate limitations in pollution or toxicity studies?
- Sample diversity : Expand wastewater matrices to include ≥20 initial samples for realistic variability .
- Time-resolved assays : Conduct short-term (≤6 hr) exposure tests to minimize organic degradation .
Methodological Recommendations
- Synthetic optimization : Prioritize microwave-assisted synthesis for time-sensitive steps (e.g., cyclization) .
- Bioassay validation : Use orthogonal techniques (e.g., SPR and cellular IC₅₀) to confirm target engagement .
- Data reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for raw data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
